molecular formula C12H16BrNO2 B15063326 Pentyl 4-amino-3-bromobenzoate CAS No. 1131594-27-8

Pentyl 4-amino-3-bromobenzoate

Cat. No.: B15063326
CAS No.: 1131594-27-8
M. Wt: 286.16 g/mol
InChI Key: GCPDJTLWJWJXIZ-UHFFFAOYSA-N
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Description

Pentyl 4-amino-3-bromobenzoate is an organic compound with the molecular formula C₁₂H₁₆BrNO₂ It is a derivative of benzoic acid, where the carboxyl group is esterified with a pentyl group, and the benzene ring is substituted with an amino group at the 4-position and a bromine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 4-amino-3-bromobenzoate typically involves the esterification of 4-amino-3-bromobenzoic acid with pentanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Pentyl 4-amino-3-bromobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield 4-amino-3-bromobenzoic acid and pentanol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Oxidation: Products include nitro derivatives or quinones.

    Reduction: Products include amines or alcohols.

    Hydrolysis: 4-amino-3-bromobenzoic acid and pentanol.

Scientific Research Applications

Pentyl 4-amino-3-bromobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentyl 4-amino-3-bromobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and bromine substituents can influence its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-bromobenzoate
  • Ethyl 4-amino-3-bromobenzoate
  • Propyl 4-amino-3-bromobenzoate

Uniqueness

Pentyl 4-amino-3-bromobenzoate is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interactions with other molecules compared to its shorter-chain analogs.

Properties

CAS No.

1131594-27-8

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

pentyl 4-amino-3-bromobenzoate

InChI

InChI=1S/C12H16BrNO2/c1-2-3-4-7-16-12(15)9-5-6-11(14)10(13)8-9/h5-6,8H,2-4,7,14H2,1H3

InChI Key

GCPDJTLWJWJXIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC(=C(C=C1)N)Br

Origin of Product

United States

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